DYRK1B/A Biochemical Potency
Mirk-IN-1 demonstrates nanomolar inhibitory potency against both DYRK1B and DYRK1A kinases in biochemical assays. Against DYRK1B, the compound exhibits an IC50 of 68 ± 48 nM; against DYRK1A, it is approximately 3-fold more potent with an IC50 of 22 ± 8 nM [1]. This dual-isoform inhibition profile differs from the DYRK1B-selective inhibitor AZ191, which exhibits an IC50 of 17 nM for DYRK1B with 5-fold selectivity over DYRK1A and 110-fold selectivity over DYRK2 [2].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | DYRK1B: 68 ± 48 nM; DYRK1A: 22 ± 8 nM |
| Comparator Or Baseline | AZ191: DYRK1B IC50 = 17 nM; DYRK1A IC50 = 82 nM (calculated 5× selectivity) |
| Quantified Difference | Mirk-IN-1 is ~3-fold more potent against DYRK1A than DYRK1B; AZ191 is ~5-fold selective for DYRK1B over DYRK1A |
| Conditions | Biochemical kinase inhibition assay; specific assay platform and ATP concentrations not fully detailed in vendor aggregation; cross-study comparison limited by potential assay condition variation |
Why This Matters
The inverted isoform potency ratio (DYRK1A-preferring vs. DYRK1B-preferring) directly informs selection between Mirk-IN-1 and AZ191 depending on whether the experimental objective requires DYRK1A co-inhibition or DYRK1B-selective sparing.
- [1] Anderson K, Chen Y, Chen Z, et al. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorg Med Chem Lett. 2013;23(24):6610-6615. PMID: 24210502. View Source
- [2] AZ191 (PD003259). Probes & Drugs Portal. Accessed 2025. View Source
